3,3-Bis(4-acetoxyphenyl)phthalide

Catalog No.
S13387801
CAS No.
5449-84-3
M.F
C24H18O6
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Bis(4-acetoxyphenyl)phthalide

CAS Number

5449-84-3

Product Name

3,3-Bis(4-acetoxyphenyl)phthalide

IUPAC Name

[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] acetate

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C24H18O6/c1-15(25)28-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)29-16(2)26)22-6-4-3-5-21(22)23(27)30-24/h3-14H,1-2H3

InChI Key

UQJULZIHROYMOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C

3,3-Bis(4-acetoxyphenyl)phthalide is a chemical compound characterized by its unique structure, which consists of a phthalide core substituted with two 4-acetoxyphenyl groups. The molecular formula for this compound is C18_{18}H16_{16}O4_4, and its systematic name reflects its structural components, including the acetoxy groups attached to the aromatic rings. This compound is part of a larger class of phthalides, which are known for their diverse chemical properties and biological activities.

The reactivity of 3,3-Bis(4-acetoxyphenyl)phthalide can be attributed to the presence of the acetoxy groups, which can undergo hydrolysis to yield the corresponding phenolic compound. Additionally, the phthalide moiety can participate in various electrophilic aromatic substitution reactions due to its electron-rich aromatic rings. The compound may also engage in nucleophilic substitution reactions under appropriate conditions, particularly when activated by strong nucleophiles.

Research indicates that 3,3-Bis(4-acetoxyphenyl)phthalide exhibits notable biological activity. It has been investigated for its potential antioxidant properties and has shown promise in inhibiting certain types of cancer cell proliferation. The compound's structure allows it to interact with biological macromolecules, which may contribute to its therapeutic effects. Furthermore, studies have suggested that derivatives of phthalides possess anti-inflammatory and antimicrobial activities, indicating a broader spectrum of biological relevance.

The synthesis of 3,3-Bis(4-acetoxyphenyl)phthalide typically involves several steps:

  • Formation of Phthalide: The initial step often involves the cyclization of phthalic anhydride with a suitable phenolic compound.
  • Acetylation: The hydroxyl groups on the phenolic rings can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

These methods highlight the versatility in synthesizing derivatives that maintain or enhance biological activity while modifying their physical properties.

3,3-Bis(4-acetoxyphenyl)phthalide finds applications across various fields:

  • Pharmaceuticals: Due to its potential anticancer and antioxidant properties, it is being explored for use in drug formulations.
  • Material Science: Its unique chemical structure allows it to be utilized in the development of polymers and resins.
  • Cosmetics: The antioxidant properties make it a candidate for inclusion in skin care products aimed at reducing oxidative stress.

Studies on 3,3-Bis(4-acetoxyphenyl)phthalide have focused on its interactions with various biomolecules. It has been shown to bind effectively with proteins and nucleic acids, influencing cellular pathways related to apoptosis and cell cycle regulation. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3,3-Bis(4-acetoxyphenyl)phthalide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,3-Bis(4-hydroxyphenyl)phthalideHydroxyl instead of acetoxy groupsExhibits strong antioxidant activity
4-Acetoxyphenyl phthalideSingle acetoxy substitutionSimpler structure with potentially lower activity
1-(4-Acetoxyphenyl)-2-(4-methoxyphenyl)ethan-1-oneContains methoxy groupEnhanced lipophilicity may influence bioavailability
PhenolphthaleinRelated phthalide structureWidely used as a pH indicator

These comparisons illustrate how variations in substituents can significantly influence the biological activity and applications of similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

402.11033829 g/mol

Monoisotopic Mass

402.11033829 g/mol

Heavy Atom Count

30

UNII

8V778ZA154

Dates

Last modified: 08-10-2024

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